molecular formula C11H9BrN2O2 B11801104 1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid CAS No. 1399654-49-9

1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid

Cat. No.: B11801104
CAS No.: 1399654-49-9
M. Wt: 281.10 g/mol
InChI Key: PZYITUYOMWORFU-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a benzyl group at the 1-position, a bromine atom at the 3-position, and a carboxylic acid group at the 4-position of the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid can be achieved through several routes:

Chemical Reactions Analysis

1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The benzyl group and bromine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9BrN2O2C_{11}H_{9}BrN_{2}O_{2}, with a molecular weight of 267.10 g/mol. Its structure features a pyrazole ring substituted with a benzyl group and a bromine atom, which may influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC11H9BrN2O2C_{11}H_{9}BrN_{2}O_{2}
Molecular Weight267.10 g/mol
IUPAC NameThis compound
Chemical ClassificationPyrazole derivative

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism is believed to involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For example, studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Case Study: Apoptosis Induction

A notable study evaluated the effects of similar pyrazole derivatives on MDA-MB-231 cells, revealing that certain compounds induced apoptosis by enhancing caspase-3 activity significantly at concentrations as low as 10 µM . This suggests that this compound may possess similar properties, warranting further investigation.

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce inflammation markers in cell cultures and animal models . The anti-inflammatory action is thought to be mediated through the inhibition of cyclooxygenase enzymes (COX), which play a key role in the inflammatory response.

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The compound could act on various receptors, influencing cellular signaling pathways critical for survival and proliferation.

Properties

CAS No.

1399654-49-9

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

1-benzyl-3-bromopyrazole-4-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c12-10-9(11(15)16)7-14(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)

InChI Key

PZYITUYOMWORFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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